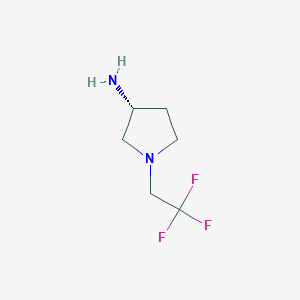
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a fluorinated compound with a molecular weight of 168.16 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process often includes purification steps such as distillation or crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(2,2,2-Trifluoroethyl)pyrrolidine: Lacks the amine group, resulting in different reactivity and applications.
N-(2,2,2-Trifluoroethyl)pyrrolidine: Another related compound with distinct chemical properties.
Uniqueness
®-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the trifluoroethyl group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring high precision and specificity .
Biologische Aktivität
(R)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a chiral amine compound notable for its unique trifluoroethyl substitution on a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas. Understanding its biological activity is crucial for exploring its utility in drug development.
- Molecular Formula : C6H11F3N2
- Molecular Weight : Approximately 168.16 g/mol
- Structure : The compound features a pyrrolidine ring with a trifluoroethyl group attached to the nitrogen atom, which influences its chemical reactivity and biological interactions.
The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitutions, which may facilitate interactions with various receptors or enzymes.
Pharmacological Potential
- Neurological Disorders : Research indicates that this compound may act as a pharmacological agent in treating neurological disorders. Its structural characteristics suggest possible modulation of neurotransmitter systems, although specific mechanisms remain under investigation.
- Anticancer Activity : The compound's antiproliferative properties have been evaluated against various cancer cell lines. Preliminary studies suggest that it may exhibit significant cytotoxic effects, although detailed mechanisms are yet to be elucidated .
- Inhibition Studies : The presence of the trifluoroethyl group has been linked to enhanced activity against specific biological targets, such as enzymes involved in metabolic pathways relevant to cancer and neurological diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Neurological Modulation | Potential modulation of receptors | |
| Anticancer Activity | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Interaction with metabolic enzymes |
Detailed Findings
- Antiproliferative Studies : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against breast, colon, and lung cancer cell lines. The highest activity was observed in specific derivatives of related compounds .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might inhibit key metabolic enzymes without affecting others like bovine dihydrofolate reductase (DHFR), indicating a selective action pathway .
Eigenschaften
Molekularformel |
C6H11F3N2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
(3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2/t5-/m1/s1 |
InChI-Schlüssel |
NSCLPIBLZPOZRN-RXMQYKEDSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)CC(F)(F)F |
Kanonische SMILES |
C1CN(CC1N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















